

# physical and chemical properties of phostebupirim

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## Compound of Interest

Compound Name: *Tebupirimfos*

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An In-depth Technical Guide on the Physical and Chemical Properties of Phostebupirim

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Phostebupirim, also known as **tebupirimfos**, is an organothiophosphate insecticide used to control soil-dwelling insect pests primarily in corn crops.[1][2][3] As an organophosphate, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][4] This document provides a comprehensive overview of the core physical and chemical properties of phostebupirim, details its mechanism of action, and outlines standardized experimental protocols for determining these characteristics. All quantitative data is presented in structured tables for clarity and ease of comparison.

## Chemical Identity

Phostebupirim is identified by several names and registry numbers across various chemical databases and regulatory bodies.

Identifier	Value	Source(s)
Common Name	Phostebupirim; Tebupirimfos	[1][2]
IUPAC Name	O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl) phosphorothioate	[2]
CAS Name	Phosphorothioic acid, O-(2-(1,1-dimethylethyl)-5-pyrimidinyl) O-ethyl O-(1-methylethyl) ester	[1]
CAS Number	96182-53-5	[1][3][5]
Molecular Formula	C <sub>13</sub> H <sub>23</sub> N <sub>2</sub> O <sub>3</sub> PS	[1][2]
Molecular Weight	318.37 g/mol	[1][2]
Synonyms	Tebupirimphos, MAT 7484, BAY-MAT-7484	[1][2]

## Physicochemical Properties

The physical and chemical characteristics of phostebupirim dictate its environmental fate, bioavailability, and interaction with biological systems.

### Physical Properties

Property	Value	Source(s)
Physical State	Amber to brown liquid	[1][2][6]
Boiling Point	152 °C (at 760 mmHg)	[1]
135 °C (at 1.5 mmHg)	[2]	
Density	1.146 g/cm <sup>3</sup> (at 25 °C)	[2]
Vapor Pressure	3.75 x 10 <sup>-5</sup> mm Hg (at 20 °C)	[1][7]

### Chemical Properties

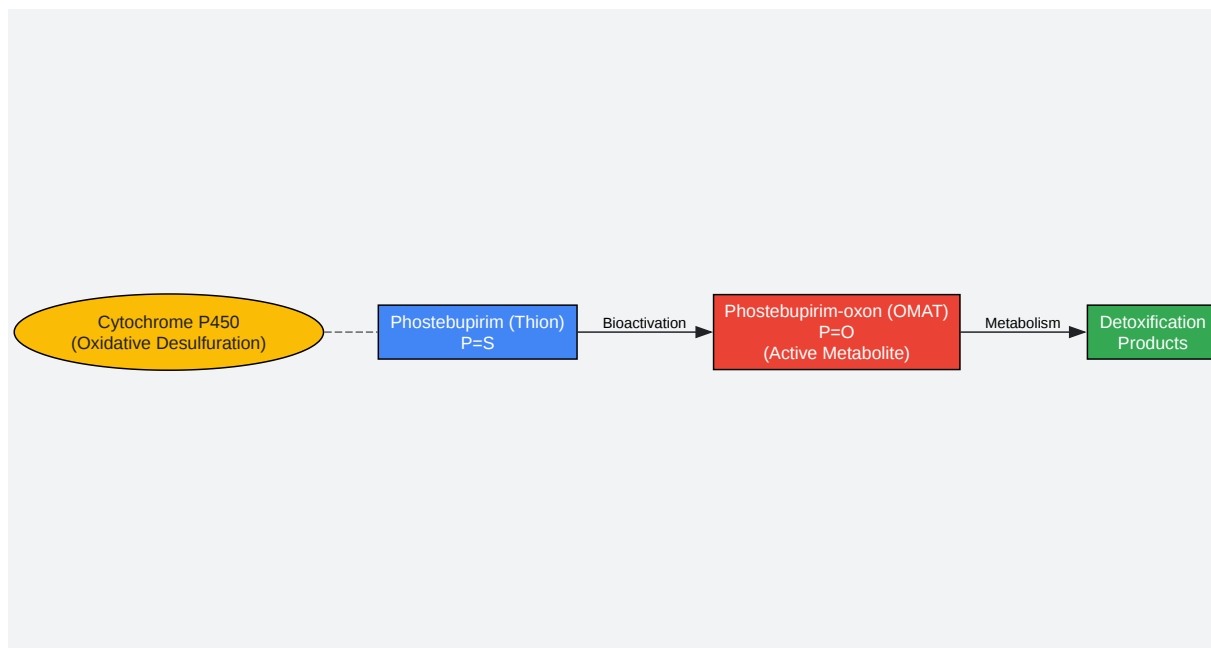
Property	Value	Source(s)
Water Solubility	5.5 mg/L (at 20 °C)	[1]
Organic Solvent Solubility	Soluble in alcohols, ketones, and toluene. Miscible with hexane, toluene, methylene chloride, isopropanol, octanol, acetone, DMF, acetonitrile, and DMSO.	[1][7]
Octanol-Water Partition Coefficient (Log K <sub>ow</sub> )	4.2	[1]
Dissociation Constant (pKa)	None; does not dissociate under normal environmental pH ranges.	[7][8]
Hydrolysis Half-Life	47 days (pH 5), 45 days (pH 7), 41 days (pH 9)	[9]

## Mechanism of Action: Acetylcholinesterase Inhibition

Phostebupirim is a non-systemic insecticide that functions as a neurotoxin.[4][5] Like other organothiophosphates, it is not a direct inhibitor of its target. It requires metabolic bioactivation to its oxygen analog, or "oxon" (OMAT), a process primarily mediated by cytochrome P450 enzymes in the target organism.[4][9][10] This oxon form is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][4]

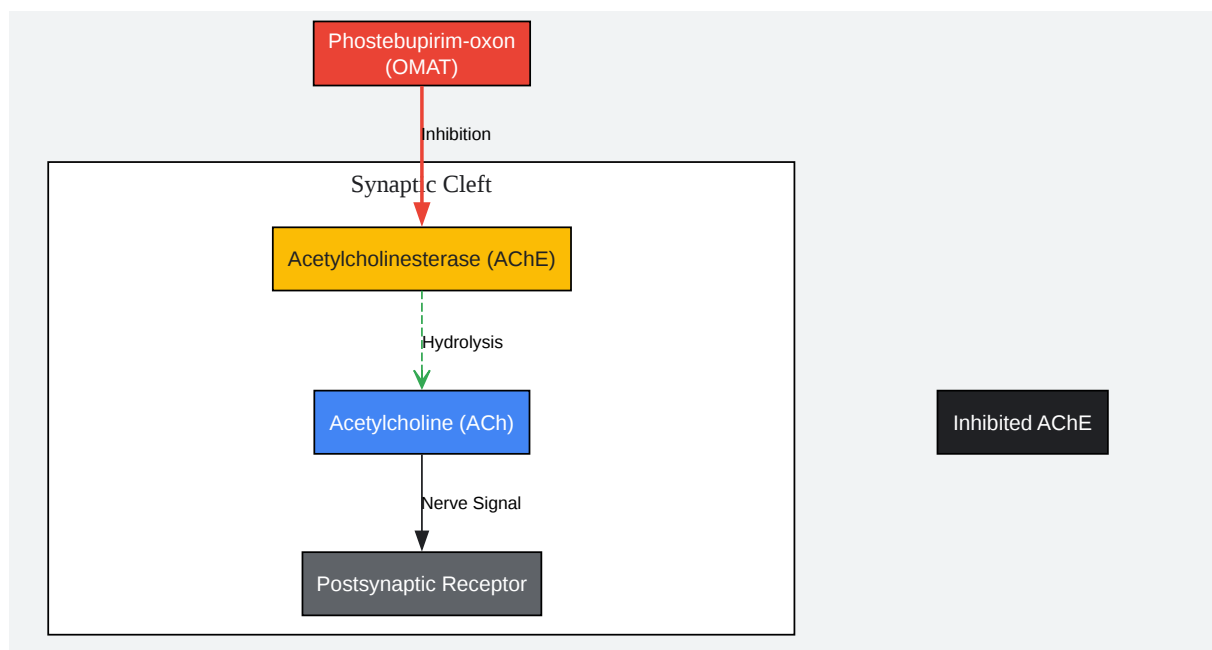
AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, the oxon metabolite of phostebupirim causes an accumulation of ACh, leading to continuous nerve stimulation, hyperexcitation of the central nervous system, and ultimately, the death of the insect.[1][4]

## Visualized Pathways



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Caption: Metabolic activation of phostebupirim to its active oxon form.



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Caption: Inhibition of acetylcholinesterase (AChE) by phostebupirim-oxon.

## Standardized Experimental Protocols

While the specific studies providing the data in this guide are cited, the detailed experimental protocols are often proprietary. The following represents standardized, internationally recognized methodologies (e.g., OECD Test Guidelines) for determining key physicochemical properties.

### Protocol: Determination of Water Solubility (OECD 105)

- Principle: The flask shaking method is employed. A surplus of phostebupirim is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of phostebupirim in the aqueous phase is then determined analytically.

- Methodology:
  - Preparation: Add an excess amount of phostebupirim to several flasks containing a known volume of deionized water.
  - Equilibration: Seal the flasks and place them in a constant-temperature shaker bath, typically set at 20 °C. Agitate the flasks for a period determined by a preliminary test (e.g., 24, 48, and 72 hours) to find the time required to reach equilibrium.
  - Phase Separation: Once equilibrium is achieved, cease agitation and allow the phases to separate. Centrifuge the samples at a high speed to remove undissolved material.
  - Analysis: Carefully extract an aliquot of the clear aqueous supernatant. Analyze the concentration of phostebupirim using a suitable method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
  - Calculation: The solubility is reported as the average concentration from at least three replicate flasks in mg/L.

## Protocol: Determination of Vapor Pressure (OECD 104)

- Principle: The gas saturation method is a common and reliable technique. A stream of inert gas (e.g., nitrogen) is passed through or over the test substance at a controlled rate, slow enough to ensure saturation of the gas phase. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.
- Methodology:
  - Apparatus: A saturation column or vessel containing phostebupirim coated on a solid support is placed in a thermostatically controlled environment (e.g., 20 °C).
  - Saturation: A slow, precisely metered flow of dry nitrogen gas is passed through the saturation vessel.
  - Trapping: The gas stream exiting the vessel, now saturated with phostebupirim vapor, is passed through a trap (e.g., a sorbent tube or a solvent impinger) to capture the

substance.

- Quantification: The amount of phostebupirim collected in the trap is quantified using an appropriate analytical technique (e.g., GC or HPLC).
- Calculation: The vapor pressure (P) is calculated using the ideal gas law and the measured mass of the substance (m), the total volume of gas passed (V), the molecular weight (M), and the temperature (T):  $P = (m/M) * (RT/V)$ .

## Protocol: Partition Coefficient n-Octanol/Water (OECD 117)

- Principle: This method utilizes HPLC to determine the partition coefficient ( $K_{ow}$ ). The retention time of the test substance on a reversed-phase HPLC column is compared to the retention times of known reference compounds with certified log  $K_{ow}$  values.
- Methodology:
  - System Setup: An HPLC system with a C18 stationary phase and a mobile phase of methanol/water is used.
  - Calibration: A series of reference compounds with known log  $K_{ow}$  values spanning the expected range for phostebupirim are injected. A calibration curve is generated by plotting the logarithm of the capacity factor (k) versus the known log  $K_{ow}$ . The capacity factor is calculated from the retention time of the substance and the column dead time.
  - Sample Analysis: Phostebupirim is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the reference standards. Its retention time is recorded.
  - Calculation: The capacity factor for phostebupirim is calculated. Using the calibration curve, the log  $K_{ow}$  for phostebupirim is determined by interpolation. This method is faster and requires less material than the traditional shake-flask method.

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